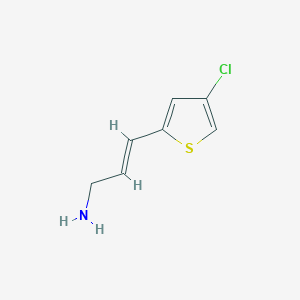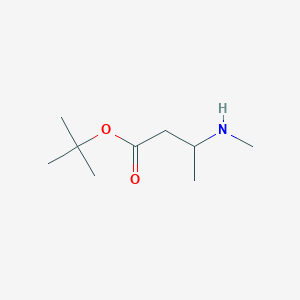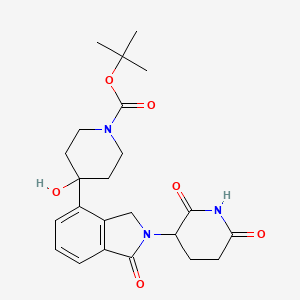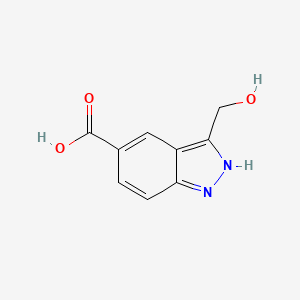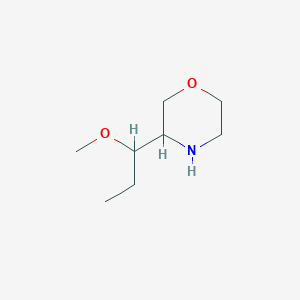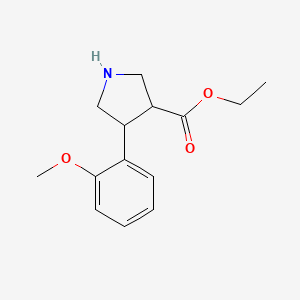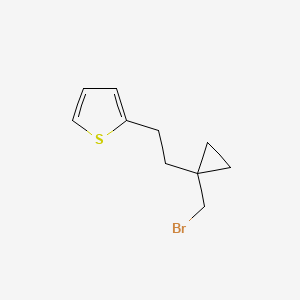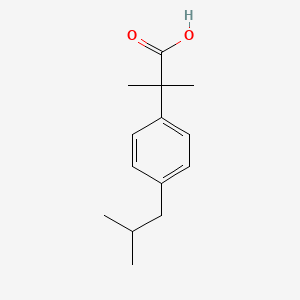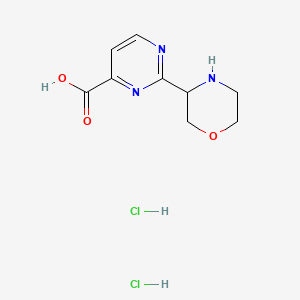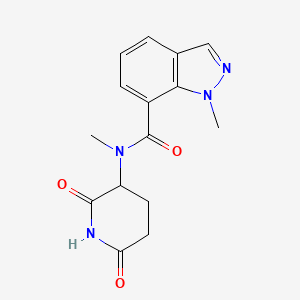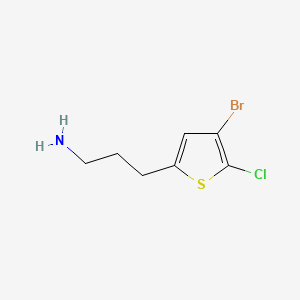![molecular formula C10H11NO B13543256 {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol](/img/structure/B13543256.png)
{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol is a structurally unique compound that features a bicyclic framework with a nitrogen atom at one of the bridgeheads. This compound is part of the broader class of 1-azabicyclo[1.1.0]butanes, which are known for their high strain and reactivity. The presence of the phenyl group adds to its complexity and potential for diverse chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-Azabicyclo[11One common method involves the treatment of 3-(p-tolylsulfinyl)-1-azabicyclo[1.1.0]butane with tert-butyl lithium in tetrahydrofuran (THF) at -78°C, followed by the addition of a phenyl-containing reagent .
Industrial Production Methods
advances in flow chemistry and microreactor technology have shown promise in scaling up the production of similar strained bicyclic compounds .
Análisis De Reacciones Químicas
Types of Reactions
{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol undergoes a variety of chemical reactions, primarily driven by the strain in its bicyclic structure. These include:
Ring-opening reactions: The strained C3-N bond can be cleaved under mild conditions, leading to the formation of azetidines.
Nucleophilic addition: The compound can undergo nucleophilic addition reactions, particularly at the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include lithium reagents (e.g., tert-butyl lithium), boronic esters, and various nucleophiles. Reaction conditions often involve low temperatures (e.g., -78°C) to stabilize the reactive intermediates .
Major Products
The major products formed from these reactions include functionalized azetidines and other nitrogen-containing heterocycles .
Aplicaciones Científicas De Investigación
{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol involves the strain-release reactions that occur upon cleavage of the C3-N bond. This cleavage allows for the formation of new bonds and the functionalization of the molecule at the 1,3 positions. The molecular targets and pathways involved in these reactions are primarily driven by the high strain energy of the bicyclic structure .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.0]butane: A four-membered carbocycle with a bridging C(1)-C(3) bond.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead.
Uniqueness
The uniqueness of {1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol lies in its combination of a highly strained bicyclic structure with a phenyl group and a hydroxyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial contexts .
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
1-azabicyclo[1.1.0]butan-3-yl(phenyl)methanol |
InChI |
InChI=1S/C10H11NO/c12-9(10-6-11(10)7-10)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
Clave InChI |
SVYHUQPCQCPUTM-UHFFFAOYSA-N |
SMILES canónico |
C1C2(N1C2)C(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


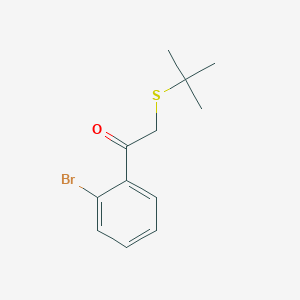
![N-benzyl-2-[3-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13543183.png)
